N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
Description
Synthesis Analysis
Synthesis of compounds similar to N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea often involves multi-step processes that include reactions such as the Claisen thermal rearrangement and reactions with isocyanates. For instance, the synthesis of N-arylsulfonyl-N-methyl-N'-(2,2-dimethyl-2H-1-benzopyran-4-yl)ureas involved preparative steps that are potentially analogous to those needed for synthesizing the compound , showcasing a marked biological activity on various tissues (Khelili et al., 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by intramolecular N–H···O hydrogen bonds, making the urea scaffold in each molecule essentially planar. This structural feature is critical for the stability and reactivity of the compound. For example, the crystal structure analysis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea revealed that molecules are linked by intermolecular N–H···O hydrogen bonds into centrosymmetric dimers, a common structural motif that may be present in the compound of interest (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives exhibit a wide range of chemical reactions, primarily due to their functional groups' reactivity. These compounds are known for participating in hydrogen bonding and π–π stacking interactions, contributing to their stability and potential biological activities. For example, the synthesis and study of N-arylsulfonyl-N-methyl-N'-(2,2-dimethyl-2H-1-benzopyran-4-yl)ureas highlighted their significant biological activity, suggesting that similar compounds, including the one of interest, may also exhibit notable reactivities and biological properties (Khelili et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application and function. These properties are often determined by the molecular structure and intermolecular interactions within the compound. For instance, the study on the crystal structure of similar urea derivatives offers insights into the compound's solubility and stability, which are essential for its potential applications (Song et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, can be inferred from studies on similar compounds. The functional groups present in these molecules play a critical role in their reactivity, offering a pathway to synthesize a wide range of derivatives with diverse biological activities (Khelili et al., 2006).
properties
IUPAC Name |
1-butyl-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-5-6-11-19-18(23)20-17-14(3)21-22(15(17)4)12-16-10-8-7-9-13(16)2/h7-10H,5-6,11-12H2,1-4H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPMKUYMAYVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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